(3-(1H-Imidazol-1-yl)phenyl)methanol
Overview
Description
(3-(1H-Imidazol-1-yl)phenyl)methanol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: (3-(1H-Imidazol-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: (3-(1H-Imidazol-1-yl)phenyl)carboxylic acid.
Reduction: (3-(1H-Imidazol-1-yl)phenyl)methane.
Substitution: 4-nitro-(3-(1H-Imidazol-1-yl)phenyl)methanol.
Scientific Research Applications
(3-(1H-Imidazol-1-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to the presence of the imidazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of (3-(1H-Imidazol-1-yl)phenyl)methanol is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs.
Comparison with Similar Compounds
- (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
- (1-Methyl-1H-imidazol-2-yl)ethanol
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
Comparison: (3-(1H-Imidazol-1-yl)phenyl)methanol is unique due to the specific positioning of the imidazole ring and the methanol group on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methanol group can influence the compound’s solubility and reactivity, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(3-imidazol-1-ylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-6,8,13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRKJIFGXZRUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293356 | |
Record name | 3-(1H-Imidazol-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129746-41-4 | |
Record name | 3-(1H-Imidazol-1-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129746-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Imidazol-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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